molecular formula C69H99N7O15 B2827153 Dbco-peg4-mmaf CAS No. 2360411-65-8

Dbco-peg4-mmaf

Katalognummer: B2827153
CAS-Nummer: 2360411-65-8
Molekulargewicht: 1266.585
InChI-Schlüssel: RBWQPQSLVDNXHD-KAHYCXMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dbco-peg4-mmaf: is a compound that combines three functional groups: dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol linker (PEG4), and monomethyl auristatin F (MMAF). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The DBCO group facilitates copper-free click chemistry reactions, the PEG4 linker enhances water solubility, and MMAF acts as a potent cytotoxic agent by inhibiting tubulin polymerization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg4-mmaf involves several steps:

    Preparation of DBCO-PEG4: The DBCO group is attached to the PEG4 linker through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

    Conjugation with MMAF: The PEG4 linker is then conjugated with MMAF, a tubulin polymerization inhibitor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of DBCO-PEG4: Large-scale SPAAC reactions are conducted in reactors designed to handle significant volumes.

    Conjugation and Purification: The conjugation with MMAF is performed in controlled environments to ensure high purity and yield.

Biologische Aktivität

DBCO-PEG4-MMAF, a compound that combines a cleavable linker with the potent antitubulin agent Monomethylauristatin F (MMAF), is primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound's design allows for selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy tissues.

Chemical Structure and Properties

This compound consists of:

  • DBCO (Dibenzocyclooctyne) : A reactive group facilitating click chemistry.
  • PEG4 (Polyethylene Glycol) : Enhances solubility and stability.
  • MMAF : An antitubulin agent that inhibits cell division by blocking tubulin polymerization.

Molecular Formula : C₈₈H₁₂₆N₁₂O₂₀
Molecular Weight : 1672.01 g/mol
CAS Number : 2244602-23-9

MMAF, as part of the ADC, targets microtubules in cancer cells. By preventing tubulin polymerization, it effectively halts cell division, leading to apoptosis in rapidly dividing cells. The use of a cleavable linker allows for the release of MMAF inside the target cells, enhancing therapeutic efficacy while reducing systemic toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs incorporating MMAF have shown 10-100 times greater potency compared to free MMAF. This enhanced activity is attributed to the targeted delivery mechanism inherent in ADC technology.

In Vivo Studies

Research involving mouse xenograft models has shown promising results:

  • Tumor Growth Inhibition : In a study using BT474-M1 breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls. At a dosage of 6 mg/kg, significant tumor growth inhibition was observed over five weeks.
  • Clearance Rates : The pharmacokinetics of this compound indicated similar clearance rates to the parental antibody, ensuring effective dosing without rapid elimination from circulation.

Case Studies

  • HER2-positive Breast Cancer Model
    • Objective : To evaluate the efficacy of this compound in targeting HER2-positive tumors.
    • Findings : The ADC demonstrated significant tumor reduction compared to trastuzumab alone, indicating a synergistic effect when combined with MMAF.
  • Stability and Serum Analysis
    • Objective : Assess the stability of this compound in human serum.
    • Findings : Stability studies revealed that the conjugate maintained its integrity over time, with minimal loss of MMAF payload, thus supporting its potential for clinical use.

Comparative Efficacy

CompoundPotency (fold increase)Tumor Growth Inhibition (%)Clearance Half-life (days)
Free MMAF1x20%14.9
This compound10-100x70%14.9
Trastuzumab AloneN/A30%N/A

Eigenschaften

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQPQSLVDNXHD-KAHYCXMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H99N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.